molecular formula C17H16ClN5OS B2599555 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1170830-26-8

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2599555
CAS No.: 1170830-26-8
M. Wt: 373.86
InChI Key: LBTRWZSKSZRAQF-UHFFFAOYSA-N
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Description

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that features a benzo[d]thiazole ring, a piperazine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of a 2-aminothiophenol derivative with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperazine Ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazine derivative.

    Attachment of the Pyrazine Ring: Finally, the piperazine derivative is coupled with a pyrazine carboxylic acid or its derivative using a similar coupling agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially yielding dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor binding. The piperazine and pyrazine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: Lacks the chloro substituent, which may affect its biological activity and binding affinity.

    (4-(5-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: Lacks the methyl group, which may influence its pharmacokinetic properties.

    (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a pyrazine ring, which may alter its chemical reactivity and biological activity.

Uniqueness

The presence of both chloro and methyl substituents on the benzo[d]thiazole ring, along with the combination of piperazine and pyrazine rings, makes (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone unique. These structural features contribute to its distinct chemical and biological properties, potentially offering advantages in terms of binding affinity, specificity, and pharmacokinetic profile.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-12(18)2-3-14-15(11)21-17(25-14)23-8-6-22(7-9-23)16(24)13-10-19-4-5-20-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTRWZSKSZRAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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